molecular formula C12H18N2O2S2 B8655100 3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide CAS No. 651305-72-5

3-(Cyclohexylmethoxy)-5-(methylsulfanyl)-1,2-thiazole-4-carboxamide

Cat. No. B8655100
M. Wt: 286.4 g/mol
InChI Key: HQXHBBYWSRNCJZ-UHFFFAOYSA-N
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Patent
US07276602B2

Procedure details

3-Cyclohexylmethoxy-5-methylsulfanyl-isothiazole-4-carbonitrile (3) (6.3 g, 23.5 mmol) is dissolved in conc. sulfuric acid (31.5 mL) and stirred at room temperature for 24 hrs. Ice was added and the resulting suspension was filtered and washed with water and then washed with 1N NaOH. The solids were dried in vacuo to obtain crude 3-cyclohexylmethoxy-5-methylsulfanyl-isothiazole-4-carboxylic acid amide (4, 8.7 g). This solid is slurried in acetic acid (37 mL) and acetic anhydride (37 mL). Hydrogen peroxide (30%, 18.5 mL) is then added and the reaction is stirred at room temperature for 18 hours. More hydrogen peroxide (30%, 18.5 mL) is then added and the reaction is stirred at room temperature for 3 days. Water is then added and the suspension is filtered and the solids are further dried in vacuo to provide 5 (5.06 g, 62%). 1H NMR (d6 DMSO): δ 7.97 (1H, s), 7.87 (1H, s), 4.14 (2H, d, J=6.0 Hz), 3.54 (3H, s), 1.59–1.78 (6H, m), 1.09–1.25 (3H, m), 0.94–1.03 (2H, m); LRMS (M+): 318.9.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
solvent
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
18.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
37 mL
Type
solvent
Reaction Step Five
Quantity
37 mL
Type
solvent
Reaction Step Six
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][O:8][C:9]2[C:13]([C:14]#[N:15])=[C:12]([S:16][CH3:17])[S:11][N:10]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:18]O.O>S(=O)(=O)(O)O.C(O)(=O)C.C(OC(=O)C)(=O)C>[CH:1]1([CH2:7][O:8][C:9]2[C:13]([C:14]([NH2:15])=[O:18])=[C:12]([S:16][CH3:17])[S:11][N:10]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
C1(CCCCC1)COC1=NSC(=C1C#N)SC
Name
Quantity
31.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
18.5 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
18.5 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ice was added
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with 1N NaOH
CUSTOM
Type
CUSTOM
Details
The solids were dried in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain crude 3-cyclohexylmethoxy-5-methylsulfanyl-isothiazole-4-carboxylic acid amide (4, 8.7 g)
STIRRING
Type
STIRRING
Details
the reaction is stirred at room temperature for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
the reaction is stirred at room temperature for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
CUSTOM
Type
CUSTOM
Details
the solids are further dried in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCCCC1)COC1=NSC(=C1C(=O)N)SC
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.